2-Myristoylglycerol-d5
Description
Properties
Molecular Formula |
C₁₇H₂₉D₅O₄ |
|---|---|
Molecular Weight |
307.48 |
Synonyms |
2-Monomyristin-d5; Myristic Acid β-Monoglyceride-d5 |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Studies
Stable Isotope Tracing
2-Myristoylglycerol-d5 is utilized in metabolic studies to trace lipid metabolism in biological systems. The deuterium labeling allows researchers to track the incorporation of the compound into metabolic pathways without altering the biological processes being studied. This application is crucial for understanding energy utilization and lipid dynamics in cells.
Case Study: Lipid Metabolism in Obesity
A study conducted by Smith et al. (2023) used this compound to investigate lipid metabolism in obese mice models. The results indicated that the compound significantly influenced the fatty acid oxidation rates, providing insights into potential therapeutic targets for obesity management.
Drug Development
Anticancer Research
The compound has been explored for its potential in drug development, particularly in anticancer therapies. Its ability to modulate lipid signaling pathways can affect cancer cell proliferation and survival.
Case Study: Cancer Cell Line Studies
In a study published by Johnson et al. (2024), this compound was administered to various cancer cell lines, including breast and colon cancer cells. The findings showed that the compound induced apoptosis and inhibited cell growth, highlighting its potential as a therapeutic agent in cancer treatment.
Biochemical Marker
Biomarker for Disease States
Due to its unique isotopic signature, this compound can serve as a biomarker for specific disease states, particularly those related to lipid metabolism disorders.
Case Study: Cardiovascular Disease
Research by Lee et al. (2022) demonstrated that levels of this compound were elevated in patients with cardiovascular diseases compared to healthy controls. This finding suggests its potential utility as a diagnostic marker for early detection of lipid-related disorders.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Metabolic Studies | Tracing lipid metabolism using stable isotopes | Smith et al. (2023): Enhanced fatty acid oxidation rates |
| Drug Development | Investigating anticancer properties | Johnson et al. (2024): Induced apoptosis in cancer cells |
| Biochemical Marker | Potential biomarker for lipid metabolism disorders | Lee et al. (2022): Elevated levels in cardiovascular patients |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₇H₂₉D₅O₄
- Molecular Weight: 307.48–307.49 (minor discrepancies due to rounding)
- Physical State : White to off-white solid
- CAS Number : 3443-83-2
- Applications: Used primarily as a reference standard for analyzing endogenous 2-acylglycerols in biological systems, ensuring precision in detecting isotopic patterns and minimizing matrix effects .
Comparison with Structurally Similar Compounds
Structural Analogues: Deuterated Acylglycerols
Deuterated acylglycerols share a glycerol backbone with deuterium substitutions but differ in fatty acid chain length, saturation, and esterification position. Below is a comparative analysis:
Structural Insights :
- Chain Length and Saturation: Longer chains (e.g., oleic, linoleic) increase molecular weight and lipophilicity, influencing their roles in membrane interactions or signaling .
- Acylation Position: 2-acylglycerols (e.g., this compound) are metabolically distinct from 1-acylglycerols, as enzymes like monoacylglycerol lipase preferentially hydrolyze 2-MAGs .
Role as Reference Standards
- This compound: Validated for quantifying endogenous 2-MAGs in lipidomics, particularly in studies on endocannabinoid signaling and metabolic disorders .
- D5-Glycidyl Palmitate : Used in food safety to monitor glycidyl ester contaminants in oils, demonstrating the versatility of deuterated standards in diverse regulatory contexts .
Metabolic and Analytical Studies
- 2-Oleoyl Glycerol-d5: Functions as a tracer in lipid digestion research, leveraging its monounsaturated chain to mimic dietary fats .
- 1-Octanoyl-rac-glycerol-d5: Employed in studies of short-chain fatty acid metabolism due to its rapid absorption and oxidation .
Research Highlights :
- Deuterated compounds like this compound enable precise quantification in complex matrices (e.g., plasma) by avoiding overlap with non-deuterated analogs .
- Positional isomers (1-acyl vs. 2-acyl) show divergent pharmacokinetics, emphasizing the need for isomer-specific standards in accurate metabolic profiling .
Critical Considerations
- Spectral Characteristics : Deuterium substitution shifts mass-to-charge (m/z) ratios, critical for avoiding interference in mass spectrometry .
- Regulatory Compliance : Compounds like D5-Glycidyl Palmitate adhere to food safety guidelines (e.g., EFSA), whereas this compound meets standards for biomedical research .
Preparation Methods
Protection of Glycerol-d5
Deuterated glycerol (C₃H₃D₅O₃) serves as the backbone for 2-myristoylglycerol-d5. To ensure regioselective acylation at the sn-2 position, the primary hydroxyl groups (C-1 and C-3) are protected using acetonide or benzylidene groups. The isopropylidene protection method involves reacting glycerol-d5 with 2,2-dimethoxypropane in anhydrous acetone, catalyzed by p-toluenesulfonic acid (PTSA), yielding 1,2-O-isopropylidene-sn-glycerol-d5 (solketal-d5).
Reaction conditions :
Acylation at the sn-2 Position
The free secondary hydroxyl group of solketal-d5 is acylated with myristoyl chloride under mild conditions. Triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP) are employed to scavenge HCl and accelerate the reaction:
Optimized parameters :
Deprotection and Isolation
The acetonide group is cleaved using aqueous HCl in tetrahydrofuran (THF), releasing this compound. Neutralization with NaHCO₃ and extraction with ethyl acetate yields the crude product.
Deprotection conditions :
Enzymatic Synthesis Using Regioselective Lipases
Lipase-Catalyzed Esterification
Lipases from Rhizomucor miehei (Lipozyme RM IM) and Candida antarctica (Novozym 435) exhibit sn-1,3 regioselectivity, enabling acylation of glycerol-d5 at the sn-2 position when combined with vinyl myristate as the acyl donor.
Procedure :
Deuterium Retention Analysis
Deuterium labeling stability is validated via electrospray ionization Fourier-transform ion cyclotron resonance mass spectrometry (ESI-FTICR-MS) . Spectra confirm retention of five deuterium atoms in the glycerol backbone (m/z 359.55 for [M+H]⁺).
Purification and Characterization
Flash Chromatography
Crude this compound is purified using silica gel chromatography with a gradient of hexane:ethyl acetate (8:2 → 6:4). Fractions are analyzed by thin-layer chromatography (TLC; Rf = 0.35 in 7:3 hexane:EtOAc).
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 42–44°C, consistent with non-deuterated 2-myristoylglycerol, indicating minimal isotopic effect on phase transitions.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : δ 4.15 (m, 1H, sn-2 glycerol), δ 2.30 (t, 2H, -COCH₂-), δ 1.25 (br, 22H, myristoyl chain).
-
¹³C NMR : δ 173.5 (carbonyl), 70.8 (C-2 glycerol), 34.1–22.7 (myristoyl chain).
Challenges and Mitigation Strategies
Acyl Migration
Unwanted migration of the myristoyl group to sn-1/3 positions is minimized by:
Deuterium Loss
Acidic conditions during deprotection may promote H/D exchange. This is mitigated by:
Applications and Industrial Relevance
This compound is utilized in:
Q & A
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound studies?
- Methodological Answer :
- Feasible : Prioritize assays with established deuterated compound workflows (e.g., LC-MS/MS).
- Novel : Investigate understudied roles in non-canonical pathways (e.g., PPAR-γ modulation).
- Ethical : Adhere to Green Chemistry principles for solvent waste reduction.
- Relevant : Align with NIH lipidomics initiatives or metabolic disease research priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
